molecular formula C18H15N B184586 3-Benzhydrylpyridine CAS No. 3678-71-5

3-Benzhydrylpyridine

Cat. No. B184586
CAS RN: 3678-71-5
M. Wt: 245.3 g/mol
InChI Key: HGVLJGHVYCBNBB-UHFFFAOYSA-N
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Description

3-Benzhydrylpyridine, also known as 3-BP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising anticancer activity.

Mechanism of Action

The exact mechanism of action of 3-Benzhydrylpyridine is not fully understood. However, it has been suggested that its anticancer activity may be attributed to its ability to inhibit the mitochondrial respiratory chain complex II, leading to the production of reactive oxygen species and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-Benzhydrylpyridine has also been found to exhibit neuroprotective effects. It has been shown to protect against oxidative stress-induced neuronal cell death and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzhydrylpyridine in lab experiments is its high potency and selectivity towards cancer cells. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.

Future Directions

Future research on 3-Benzhydrylpyridine should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties to improve its efficacy and reduce toxicity. Moreover, its potential applications in other diseases, such as neurodegenerative disorders, should be explored. Additionally, the development of novel derivatives of 3-Benzhydrylpyridine with improved properties may lead to the discovery of more potent and selective anticancer agents.
In conclusion, 3-Benzhydrylpyridine has shown promising anticancer and neuroprotective activity in preclinical studies. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use. Its potential applications in other diseases and the development of novel derivatives should also be explored.

Synthesis Methods

The synthesis of 3-Benzhydrylpyridine involves the reaction of benzhydryl chloride with 3-cyanopyridine in the presence of a base. This method has been reported to yield a high purity of 3-Benzhydrylpyridine with good yields.

Scientific Research Applications

3-Benzhydrylpyridine has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit anticancer activity in various cancer cell lines, including breast, lung, colon, and pancreatic cancer. Moreover, it has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.

properties

CAS RN

3678-71-5

Product Name

3-Benzhydrylpyridine

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

3-benzhydrylpyridine

InChI

InChI=1S/C18H15N/c1-3-8-15(9-4-1)18(16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,18H

InChI Key

HGVLJGHVYCBNBB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CN=CC=C3

Other CAS RN

3678-71-5

Pictograms

Irritant

Origin of Product

United States

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